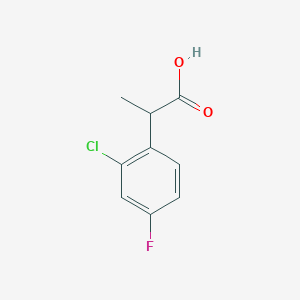

2-(2-Chloro-4-fluorophenyl)propanoic acid

Description

Contextualization within Halogenated Arylpropanoic Acid Chemistry

The compound 2-(2-Chloro-4-fluorophenyl)propanoic acid belongs to the broader class of halogenated arylpropanoic acids. This group of molecules is a cornerstone in medicinal chemistry, most notably as the structural basis for many non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.orghumanjournals.com Arylpropanoic acid derivatives like Ibuprofen, Ketoprofen, and Flurbiprofen (B1673479) are widely recognized for their therapeutic effects, which stem from their ability to inhibit cyclooxygenase (COX) enzymes. orientjchem.orgresearchgate.net

The introduction of halogen atoms—in this case, chlorine and fluorine—onto the aromatic ring is a strategic modification in medicinal chemistry. mdpi.com Halogenation can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comnih.gov The high electronegativity and unique steric profile of fluorine and chlorine can enhance a drug's ability to permeate cell membranes and improve its interaction with specific receptors, potentially leading to increased potency and a more favorable pharmacokinetic profile. mdpi.comnih.gov

Significance of the Compound as a Research Building Block

In synthetic organic chemistry, this compound serves as a versatile synthon, or building block, for creating more elaborate molecules. Aryl halides are fundamental motifs in synthetic chemistry, often acting as key precursors in metal-catalyzed cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds. nih.gov The presence of both chloro and fluoro substituents on the phenyl ring offers distinct reactivity profiles that can be exploited for selective chemical transformations.

The carboxylic acid functional group is also highly reactive and can be readily converted into a variety of other functionalities, such as esters, amides, and acid halides. This versatility allows chemists to attach the this compound scaffold to other molecular fragments, facilitating the construction of diverse chemical libraries for drug discovery and materials science. The use of such halogenated building blocks is crucial for accessing novel chemical structures that may exhibit desirable biological or physical properties. nih.gov

Overview of Key Research Domains Investigating this compound and Related Structures

Research involving this compound and its analogs is predominantly concentrated in the field of medicinal chemistry, particularly in the development of new therapeutic agents. Scientists utilize this compound as a starting material to synthesize novel derivatives with potential anti-inflammatory, analgesic, and other pharmacological activities. nih.govmdpi.com

One major area of investigation is the synthesis of heterocyclic compounds. By using the reactive handles on the arylpropanoic acid core, researchers can construct various ring systems, such as oxadiazoles, triazoles, and thiadiazoles. nih.gov These heterocyclic motifs are prevalent in many clinically used drugs and are known to confer a wide range of biological activities. For instance, studies have described the synthesis of novel 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles derived from the related compound 2-(2-fluoro-4-biphenylyl)propionic acid, which showed significant anti-inflammatory properties. nih.gov The structural and electronic properties imparted by the chloro and fluoro substituents are often explored to optimize the biological efficacy and safety profile of these new chemical entities.

Structure

3D Structure

Properties

Molecular Formula |

C9H8ClFO2 |

|---|---|

Molecular Weight |

202.61 g/mol |

IUPAC Name |

2-(2-chloro-4-fluorophenyl)propanoic acid |

InChI |

InChI=1S/C9H8ClFO2/c1-5(9(12)13)7-3-2-6(11)4-8(7)10/h2-5H,1H3,(H,12,13) |

InChI Key |

FPBPEORXRHNREL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=C(C=C1)F)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 2 2 Chloro 4 Fluorophenyl Propanoic Acid

Established Synthetic Routes for Arylpropanoic Acids

The synthesis of arylpropanoic acids, often referred to as "profens," is a well-developed area of organic chemistry. Many of these methods can be adapted for the preparation of 2-(2-chloro-4-fluorophenyl)propanoic acid.

Friedel-Crafts Acylation and Alkylation Analogues

A cornerstone in the formation of aryl-carbon bonds is the Friedel-Crafts reaction. In the context of arylpropanoic acid synthesis, a common strategy involves the Friedel-Crafts acylation of an appropriate aromatic substrate with a propanoyl halide or anhydride, followed by further transformations. For the synthesis of this compound, a plausible route begins with the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene (B165101) with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 1-(2-chloro-4-fluorophenyl)propan-1-one. The resulting ketone can then be converted to the target carboxylic acid through various methods, such as the Willgerodt-Kindler reaction followed by hydrolysis, or reduction of the ketone to an alcohol, subsequent conversion to a halide, and then nucleophilic substitution with cyanide followed by hydrolysis.

Alternatively, a direct alkylation-like approach has been described for related compounds. This involves the reaction of an aromatic compound with an α-halo propionate (B1217596) ester in the presence of a Lewis acid. For instance, a patented method details the Friedel-Crafts reaction between ethyl 2-chloropropionate and various alkylbenzenes, catalyzed by anhydrous aluminum chloride, to produce ethyl 2-(4-alkylphenyl)propionates. cncb.ac.cn Adapting this to the target molecule would involve reacting 1-chloro-3-fluorobenzene with ethyl 2-chloropropionate. The resulting ester, ethyl 2-(2-chloro-4-fluorophenyl)propanoate, can then be hydrolyzed to the desired carboxylic acid.

| Synthetic Approach | Key Reagents | Intermediate | Advantages | Challenges |

|---|---|---|---|---|

| Acylation Route | 1-chloro-3-fluorobenzene, Propanoyl chloride, AlCl₃ | 1-(2-chloro-4-fluorophenyl)propan-1-one | Well-established reaction, readily available starting materials. | Requires multiple subsequent steps to form the propanoic acid moiety. |

| Alkylation Analogue | 1-chloro-3-fluorobenzene, Ethyl 2-chloropropionate, AlCl₃ | Ethyl 2-(2-chloro-4-fluorophenyl)propanoate | More direct route to the propanoate ester. | Potential for catalyst deactivation and side reactions. cncb.ac.cn |

Hydrolytic Pathways from Ester Precursors

The hydrolysis of an ester precursor is a common final step in the synthesis of carboxylic acids. Whether the precursor is obtained via a Friedel-Crafts reaction or other methods, the conversion to the carboxylic acid is typically straightforward. The hydrolysis can be carried out under either acidic or basic conditions. nih.govgoogle.com

Acid-catalyzed hydrolysis involves heating the ester with an excess of water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. This reaction is reversible, and the use of a large excess of water helps to drive the equilibrium towards the products. nih.govgoogle.com

Base-catalyzed hydrolysis, also known as saponification, is often preferred as it is an irreversible process. nih.govgoogle.com The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. This reaction produces the carboxylate salt and the corresponding alcohol. Subsequent acidification of the reaction mixture with a strong mineral acid protonates the carboxylate salt to yield the final carboxylic acid. nih.govgoogle.com

Specific Precursors and Reaction Pathways for this compound

Beyond the general strategies, specific precursors can be employed to synthesize the target molecule.

Transformations Involving 2-(2-Chloro-4-fluorophenyl)propan-2-ol

The first step would be the dehydration of the tertiary alcohol to form the corresponding alkene, 1-chloro-3-fluoro-2-(prop-1-en-2-yl)benzene. This elimination reaction is typically carried out under acidic conditions with heating.

The second step would involve the oxidative cleavage of the resulting alkene. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by an oxidative workup can cleave the double bond to form a ketone and a carboxylic acid. In this case, oxidation of 1-chloro-3-fluoro-2-(prop-1-en-2-yl)benzene would be expected to yield 1-(2-chloro-4-fluorophenyl)ethan-1-one and, upon further oxidation of the other fragment, ultimately lead to the desired this compound after a series of transformations. A more direct oxidation of an intermediate alkene, 2-(2-chloro-4-fluorophenyl)propenoic acid, would also yield the target compound.

Chiral Synthesis and Enantioselective Methodologies

Since this compound possesses a chiral center at the α-position of the carboxylic acid, the development of enantioselective synthetic methods is of significant interest.

Asymmetric Catalytic Strategies

Asymmetric catalysis offers an efficient approach to producing enantiomerically enriched compounds. A highly effective method for the synthesis of chiral α-arylpropanoic acids is the asymmetric hydrogenation of the corresponding α,β-unsaturated carboxylic acids. nsf.govrsc.org This strategy would involve the preparation of 2-(2-chloro-4-fluorophenyl)propenoic acid, which could then be subjected to hydrogenation in the presence of a chiral transition metal catalyst, such as those based on rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands. These catalysts create a chiral environment that favors the addition of hydrogen to one face of the double bond, leading to the preferential formation of one enantiomer of the product. For example, nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids has been shown to afford the corresponding chiral α-substituted propionic acids with high enantiomeric excess. rsc.org

Another approach to obtaining enantiomerically pure this compound is through chiral resolution of the racemic mixture. This can be achieved by forming diastereomeric salts with a chiral amine, followed by fractional crystallization to separate the diastereomers. Subsequent acidification of the separated diastereomeric salts would then yield the individual enantiomers of the carboxylic acid. High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful technique for the separation of enantiomers. nih.gov

| Method | Principle | Key Components | Potential Outcome |

|---|---|---|---|

| Asymmetric Hydrogenation | Enantioselective reduction of a prochiral alkene. | 2-(2-chloro-4-fluorophenyl)propenoic acid, Chiral transition metal catalyst (e.g., Ni, Rh, Ru) with chiral ligands. nsf.govrsc.org | Direct formation of one enantiomer in excess. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Racemic this compound, Chiral resolving agent (e.g., chiral amine), or Chiral HPLC column. nih.gov | Isolation of both enantiomers. |

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods offer a highly effective and environmentally benign strategy for obtaining enantiomerically pure 2-arylpropanoic acids. researchgate.netgoogle.comresearchgate.net These approaches leverage the inherent stereoselectivity of enzymes to resolve racemic mixtures, a process known as kinetic resolution. google.comresearchgate.net The primary enzymes utilized for this purpose are lipases, which catalyze either the enantioselective esterification of a racemic acid or the enantioselective hydrolysis of a racemic ester. patsnap.compatsnap.com

In a typical kinetic resolution, one enantiomer reacts significantly faster than the other, allowing for the separation of the unreacted, enantioenriched substrate from the newly formed product. google.com For profens, this can be achieved in two ways:

Enantioselective Esterification: A racemic mixture of this compound is reacted with an alcohol in a suitable organic solvent, catalyzed by a lipase (B570770). The enzyme preferentially converts one enantiomer (e.g., the R-enantiomer) into its corresponding ester, leaving the unreacted acid enriched in the other enantiomer (e.g., the S-enantiomer).

Enantioselective Hydrolysis: A racemic ester of the target compound, such as methyl or ethyl 2-(2-chloro-4-fluorophenyl)propanoate, is subjected to hydrolysis in an aqueous buffer system containing a lipase. The enzyme selectively hydrolyzes one ester enantiomer (e.g., the S-ester) to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer (e.g., the R-ester). patsnap.com

Lipases from Candida antarctica (CALB) and Candida rugosa (CRL) are among the most widely used and effective biocatalysts for the resolution of 2-arylpropanoic acids. google.compatsnap.com For instance, CALB has been successfully employed in the kinetic resolution of profens like flurbiprofen (B1673479) and ibuprofen. google.com Similarly, CRL has shown high catalytic activity in resolving naproxen (B1676952) and ketoprofen. patsnap.com While specific data for this compound is not extensively documented in readily available literature, the established success of these methods on structurally analogous profens demonstrates their high applicability.

The table below summarizes the performance of lipases in the kinetic resolution of various profens, illustrating the general effectiveness of this approach.

| Profen | Biocatalyst | Reaction Type | Key Parameters | Conversion | Enantiomeric Excess (ee) | Reference |

| (S)-Naproxen | Candida rugosa lipase (CRL) | Hydrolysis of methyl ester | Immobilized on Amberlite XAD7 | - | >95% (Acid) | patsnap.com |

| (R)-Ketoprofen | Aspergillus terreus lipase | Hydrolysis of vinyl ester | Immobilized, acetone/water | 46% | 96% (Acid) | patsnap.com |

| (S)-Ibuprofen | Candida antarctica lipase B (CALB) | Esterification with methanol | Immobilized on octyl-agarose | ~50% | High | google.com |

| (R)-Flurbiprofen | Candida antarctica lipase B (CALB) | Esterification with methanol | Immobilized on octyl-agarose | ~50% | High | google.com |

Diastereoselective and Enantioselective Reduction Techniques

An alternative to the resolution of racemates is the asymmetric synthesis of the target molecule, which creates the desired stereocenter in a controlled manner. Enantioselective and diastereoselective reduction techniques are powerful tools for this purpose, typically involving the reduction of a prochiral precursor such as a ketone or an α,β-unsaturated acid. google.com

One primary strategy is the asymmetric hydrogenation of an α,β-unsaturated carboxylic acid . For the synthesis of this compound, this would involve the hydrogenation of the corresponding precursor, 2-(2-chloro-4-fluorophenyl)acrylic acid. This transformation is commonly achieved using transition metal catalysts, such as rhodium, ruthenium, or cobalt, complexed with chiral phosphine ligands. These catalysts create a chiral environment that directs the addition of hydrogen across the double bond to favor the formation of one enantiomer over the other. This method has been successfully applied to produce a variety of profens, including Naproxen and (S)-Flurbiprofen, with high yields and excellent enantioselectivities. google.com

Another significant approach involves the asymmetric reduction of an α-keto acid or its ester , such as ethyl 2-oxo-2-(2-chloro-4-fluorophenyl)acetate. The reduction of the ketone functionality to a secondary alcohol introduces the chiral center. This can be accomplished through:

Chemocatalysis: Methods like Noyori-type asymmetric transfer hydrogenation use chiral ruthenium or rhodium complexes to catalytically reduce the ketone with high enantioselectivity, often using isopropanol (B130326) or formic acid as the hydrogen source. google.com

Biocatalysis: Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are enzymes that can reduce ketones to alcohols with exceptionally high stereoselectivity. google.com By screening a library of these enzymes, a suitable biocatalyst can often be identified to produce the desired (R)- or (S)-alcohol. This biocatalytic approach has been demonstrated for the reduction of structurally related α-chloro-β-keto esters and 2-chloro-ethanones, yielding chiral alcohol intermediates with high purity. researchgate.netpatsnap.com The resulting chiral α-hydroxy acid can then be further processed to yield the final product.

The following table presents examples of enantioselective reductions for precursors of analogous 2-arylpropanoic acids.

| Substrate | Catalyst/Enzyme | Method | Product | Enantiomeric Excess (ee) | Reference |

| 2-Phenylacrylic Acid | (R,R)-(PhBPE)Co(COD) | Asymmetric Hydrogenation | (S)-2-Phenylpropanoic Acid | 99% | google.com |

| Various α,β-Unsaturated Carboxylic Acids | Nickel-Ph-BPE Complex | Asymmetric Hydrogenation | Chiral Carboxylic Acids | up to 99% | nih.gov |

| 2-Chloro-1-(2,4-dichlorophenyl)ethanone | Ketoreductase (Scheffersomyces stipitis) | Biocatalytic Reduction | (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | >99.9% | researchgate.net |

| Ethyl 2-chloroacetoacetate | Engineered E. coli overexpressing yeast reductase | Whole-cell Bioreduction | syn-(2R,3S)-ethyl 2-chloro-3-hydroxybutanoate | High | patsnap.com |

Development of Novel Synthetic Protocols and Process Enhancements

The continual demand for more efficient, cost-effective, and sustainable manufacturing processes drives the development of novel synthetic routes for important pharmaceutical intermediates. For this compound, several modern synthetic strategies and process enhancements can be envisioned based on advancements in organic chemistry.

A prominent industrial route for many 2-arylpropanoic acids is Friedel-Crafts alkylation . A scalable protocol could involve the reaction of 1-chloro-3-fluorobenzene with ethyl 2-chloropropionate using a Lewis acid catalyst like anhydrous aluminum chloride. google.compatsnap.com The resulting ethyl 2-(2-chloro-4-fluorophenyl)propanoate is then hydrolyzed to the final acid. This method benefits from using readily available and inexpensive starting materials, making it suitable for large-scale production. google.com

Modern transition-metal-catalyzed cross-coupling reactions offer an alternative and highly versatile approach. A potential route could be a Negishi-type coupling, which involves the reaction of an organozinc reagent with an aryl halide. In this scenario, a Reformatsky reagent prepared from ethyl 2-bromopropionate and activated zinc could be coupled with 1-bromo-2-chloro-4-fluorobenzene (B27530) in the presence of a palladium or nickel catalyst. A similar strategy has been successfully patented for the synthesis of the related drug Flurbiprofen, highlighting its industrial viability and potential for high yields and selectivity. patsnap.com

Other innovative protocols include:

Meerwein Arylation: This method involves the copper-catalyzed reaction of a diazonium salt with an activated alkene. The synthesis could proceed by generating a diazonium salt from 2-chloro-4-fluoroaniline (B1295073) and reacting it with acrylic acid to form the carbon skeleton of the target molecule in a single step. researchgate.net

Ruthenium-Catalyzed Oxidation: A novel two-step synthesis of 2-arylalkanoic acids has been described that begins with the Friedel-Crafts alkylation of 2-methylfuran (B129897) with a 1-arylalkanol. The subsequent chemoselective oxidation of the furan (B31954) ring using a ruthenium catalyst (RuCl₃) with sodium periodate (B1199274) efficiently yields the desired carboxylic acid. This pathway avoids harsher reagents sometimes used in classical syntheses.

Chemical Reactivity and Derivatization Pathways of 2 2 Chloro 4 Fluorophenyl Propanoic Acid

Substitution Reactions on the Halogenated Phenyl Moiety

The halogenated phenyl ring of 2-(2-chloro-4-fluorophenyl)propanoic acid is susceptible to substitution reactions, primarily guided by the electronic properties and positions of the existing substituents. The chloro, fluoro, and propanoic acid groups influence the regioselectivity and feasibility of both nucleophilic and electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): Aryl halides are typically inert to nucleophilic substitution unless the ring is activated by potent electron-withdrawing groups. openstax.org In this molecule, the propanoic acid group has a weak deactivating effect, making standard SNAr reactions challenging under mild conditions. However, the reaction can be facilitated under forcing conditions or through modern catalytic methods. The fluorine atom is generally a better leaving group than chlorine in SNAr reactions, a trend attributed to the high polarization of the C-F bond which facilitates the initial, rate-determining attack by the nucleophile. youtube.com Therefore, nucleophilic attack is more likely to occur at the C4 position, displacing the fluoro group.

Electrophilic Aromatic Substitution: The existing substituents are deactivating and direct incoming electrophiles to specific positions. Both chlorine and fluorine are ortho-, para-directing, while the propanoic acid group is a meta-director. The combined effect typically directs new electrophiles to the C5 position, which is ortho to the fluorine, meta to the chlorine, and meta to the propanoic acid group.

| Reaction Type | Potential Reagents | Position of Attack | Potential Product |

|---|---|---|---|

| Nucleophilic Substitution (SNAr) | NaNH2, NaOH, NaOCH3 | C4 (displacing -F) | 2-(2-Chloro-4-aminophenyl)propanoic acid |

| Nitration | HNO3/H2SO4 | C5 | 2-(2-Chloro-4-fluoro-5-nitrophenyl)propanoic acid |

| Bromination | Br2/FeBr3 | C5 | 2-(5-Bromo-2-chloro-4-fluorophenyl)propanoic acid |

| Friedel-Crafts Acylation | CH3COCl/AlCl3 | C5 | 2-(5-Acetyl-2-chloro-4-fluorophenyl)propanoic acid |

Oxidation and Reduction Chemistry of the Carboxylic Acid and Aromatic Ring

The functional groups of this compound allow for distinct oxidation and reduction transformations.

Reduction: The carboxylic acid moiety can be selectively reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by conversion to an ester followed by reduction. This yields 2-(2-chloro-4-fluorophenyl)propan-1-ol. The aromatic ring is generally resistant to reduction but can be hydrogenated under high pressure with catalysts like rhodium or ruthenium, though this often results in the loss of the halogen substituents.

Oxidation: The propanoic acid side chain is resistant to further oxidation under standard conditions. The aromatic ring can undergo oxidative degradation under harsh conditions (e.g., with potassium permanganate (B83412) at high temperatures), but this is not a synthetically useful transformation as it typically leads to the cleavage of the ring.

| Transformation | Reagents | Product |

|---|---|---|

| Reduction of Carboxylic Acid | 1. SOCl2, CH3OH 2. LiAlH4 | 2-(2-Chloro-4-fluorophenyl)propan-1-ol |

| Reduction of Aromatic Ring | H2, Rh/C (high pressure) | 2-(Cyclohexyl)propanoic acid (with dehalogenation) |

Esterification and Amidation Transformations

As a carboxylic acid, the compound readily undergoes esterification and amidation, which are crucial steps for creating a wide array of derivatives, including precursors for heterocyclic synthesis.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding ester. This process is a common first step in the synthesis of more complex molecules, such as the hydrazides used for preparing hydrazones and various heterocycles. For instance, reacting the parent acid with ethanol (B145695) produces ethyl 2-(2-chloro-4-fluorophenyl)propanoate.

Amidation: The carboxylic acid can be converted into amides by reaction with amines, typically activated by a coupling agent (like dicyclohexylcarbodiimide, DCC) or by first converting the acid to a more reactive acyl chloride (using thionyl chloride, SOCl₂). This pathway allows for the introduction of diverse amine-containing fragments onto the molecular scaffold.

| Transformation | Reagents | Product Class | Example Product |

|---|---|---|---|

| Esterification | Ethanol (C2H5OH), H2SO4 (cat.) | Ester | Ethyl 2-(2-chloro-4-fluorophenyl)propanoate |

| Amidation | Aniline (C6H5NH2), DCC | Amide | N-Phenyl-2-(2-chloro-4-fluorophenyl)propanamide |

Formation of Heterocyclic Derivatives

The carboxylic acid functional group serves as a key handle for the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry.

Synthesis of Hydrazide-Hydrazone Adducts

A common pathway to heterocyclic systems begins with the conversion of the carboxylic acid into a hydrazide. This is typically achieved in a two-step process: first, the acid is esterified, and second, the resulting ester is treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). soeagra.com The product, 2-(2-chloro-4-fluorophenyl)propanehydrazide, is a stable intermediate.

This hydrazide can then be condensed with a variety of aromatic aldehydes or ketones in the presence of a catalytic amount of acid (e.g., acetic acid) to form hydrazide-hydrazone adducts. nih.govacs.orgnih.gov These derivatives possess an imine linkage (–NH–N=CH–) and have been studied for their biological activities. mdpi.com

Cyclization Reactions to Form Oxadiazoles, Triazoles, and Thiadiazoles

The hydrazide and thiosemicarbazide (B42300) derivatives of this compound are versatile precursors for five-membered aromatic heterocycles.

Oxadiazoles: 1,3,4-Oxadiazole rings can be formed from the acid hydrazide. A common method involves reacting the hydrazide with carbon disulfide in a basic medium, followed by acidification, to yield a 1,3,4-oxadiazole-2-thione derivative. soeagra.comnih.gov Alternatively, direct cyclization with reagents like phosphorus oxychloride can yield substituted 1,3,4-oxadiazoles. soeagra.com

Triazoles: 1,2,4-Triazole derivatives can be synthesized from the corresponding thiosemicarbazide, which is prepared by reacting the acid hydrazide with an isothiocyanate. Cyclization of the thiosemicarbazide in the presence of a base like sodium hydroxide (B78521) leads to the formation of a 1,2,4-triazole-3-thione ring. chemmethod.com

Thiadiazoles: 1,3,4-Thiadiazoles are typically synthesized by the cyclization of thiosemicarbazides using a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride. nih.govjocpr.com This reaction involves the intramolecular condensation and elimination of water to form the stable thiadiazole ring.

| Target Heterocycle | Key Precursor | Typical Cyclization Reagents |

|---|---|---|

| 1,3,4-Oxadiazole | Acid Hydrazide | Carbon Disulfide (CS2) / KOH or POCl3 |

| 1,2,4-Triazole | Thiosemicarbazide | Sodium Hydroxide (NaOH) |

| 1,3,4-Thiadiazole | Thiosemicarbazide | Sulfuric Acid (H2SO4) or POCl3 |

Investigation of Reaction Mechanisms and Kinetics

The investigation into the reaction mechanisms of this compound primarily involves the application of fundamental principles of organic chemistry, supported by computational modeling and analogy to structurally similar compounds. The reactivity of this molecule is centered around the carboxylic acid functional group and the aromatic ring, with the chloro and fluoro substituents playing a significant role in modulating the electron density and, consequently, the reaction rates.

Mechanistic Pathways:

The derivatization of this compound typically proceeds through pathways common to carboxylic acids. These include, but are not limited to, esterification, amidation, and reduction.

Esterification: The acid-catalyzed esterification of this compound with an alcohol is expected to follow a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The subsequent nucleophilic attack by the alcohol leads to the formation of a tetrahedral intermediate. The elimination of a water molecule and deprotonation of the carbonyl oxygen yield the corresponding ester. The rate-determining step in this process is typically the formation or the breakdown of the tetrahedral intermediate. The electron-withdrawing nature of the chloro and fluoro substituents on the phenyl ring would likely increase the electrophilicity of the carbonyl carbon, potentially accelerating the nucleophilic attack.

Hydrolysis of Derivatives: The hydrolysis of esters or amides derived from this compound can be catalyzed by either acid or base. In acid-catalyzed hydrolysis, the mechanism is the microscopic reverse of esterification, involving the formation of a tetrahedral intermediate. Under basic conditions, the hydrolysis (saponification) involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, also proceeding through a tetrahedral intermediate.

Computational Insights: In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT) calculations, serves as a powerful tool to elucidate reaction mechanisms. rsc.org Such studies can model the potential energy surface of a reaction, identifying transition states and intermediates. For acid-catalyzed esterification and hydrolysis, computational studies on similar carboxylic acids have highlighted the role of acylium ions as key intermediates. rsc.org These theoretical models can provide valuable predictions about the activation energies and the most favorable reaction pathways for derivatives of this compound.

Reaction Kinetics:

The kinetics of reactions involving this compound are influenced by several factors, including temperature, concentration of reactants and catalysts, and the solvent system. The electronic effects of the substituents on the aromatic ring are of particular importance.

While specific kinetic data for this compound is scarce, data from analogous reactions of other propanoic acid derivatives can provide an illustrative understanding of the expected kinetic parameters. For instance, the study of the chlorination of propanoic acid has shown that the formation of chlorinated derivatives can be autocatalytic, with the rate-determining steps being the acid-catalyzed enolization of an intermediate and the subsequent chlorination of the enol. abo.fi

Illustrative Kinetic Data for Analogous Reactions:

To provide a quantitative perspective, the following tables present kinetic data for reactions of structurally related propanoic acids. It is crucial to note that these values are for analogous systems and may not be directly representative of this compound but offer a general framework for understanding the kinetics.

Table 1: Illustrative Rate Constants for the Esterification of Phenylpropanoic Acid Analogs

| Reactant | Alcohol | Catalyst | Temperature (°C) | Rate Constant (k) |

| 3-Phenylpropionic acid | Benzyl alcohol | Acid Catalyst | 70 | Data not specified |

| Acetic Acid | Primary Alcohols | Acid Catalyst | 60 | Varies with alcohol structure |

Data in this table is illustrative and based on findings for similar compounds to demonstrate the type of kinetic information that would be relevant. researchgate.netresearchgate.net

Table 2: Illustrative Activation Energies for Related Carboxylic Acid Reactions

| Reaction | Catalyst | Activation Energy (Ea) (kJ/mol) |

| Chlorination of Propanoic Acid | Chlorosulphonic Acid | Not specified |

| Esterification of Aliphatic Monocarboxylic Acids | Acid Catalyst | Varies with reactants |

This table provides a conceptual understanding of activation energies in related systems. abo.firesearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For 2-(2-Chloro-4-fluorophenyl)propanoic acid, the FT-IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid group, the substituted benzene (B151609) ring, and the carbon-halogen bonds.

Anticipated FT-IR Spectral Features:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |

| C=O (Carboxylic Acid) | 1725 - 1700 | Stretching |

| C-O (Carboxylic Acid) | 1320 - 1210 | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C=C (Aromatic) | 1600 - 1475 | Stretching |

| C-F | 1250 - 1020 | Stretching |

| C-Cl | 850 - 550 | Stretching |

This table is illustrative and based on general spectroscopic principles, not on experimental data for the specific compound.

Raman spectroscopy provides complementary information to FT-IR. It involves the inelastic scattering of monochromatic light, usually from a laser. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound would be particularly useful for characterizing the aromatic ring vibrations and the carbon backbone.

To gain a deeper understanding of the vibrational modes, experimental FT-IR and FT-Raman spectra are often correlated with theoretical calculations. nih.govresearchgate.net This involves using computational chemistry methods, such as Density Functional Theory (DFT), to calculate the vibrational frequencies of the molecule. nih.gov The calculated frequencies are then compared to the experimental values, which allows for a more precise assignment of the observed spectral bands to specific molecular vibrations. nih.gov Such studies for structurally related molecules have shown good agreement between theoretical and experimental data. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the proton on the chiral carbon, and the methyl protons. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would be key to confirming the structure.

Anticipated ¹H NMR Spectral Features:

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| -COOH | 10 - 13 | Singlet | 1H |

| Aromatic-H | 7.0 - 8.0 | Multiplet | 3H |

| -CH(Cl)- | 4.0 - 5.0 | Quartet | 1H |

| -CH₃ | 1.5 - 2.0 | Doublet | 3H |

This table is illustrative and based on general spectroscopic principles, not on experimental data for the specific compound.

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal in the spectrum. The ¹³C NMR spectrum of this compound would show signals for the carbonyl carbon, the aromatic carbons (with their chemical shifts influenced by the chloro and fluoro substituents), the chiral carbon, and the methyl carbon.

Anticipated ¹³C NMR Spectral Features:

| Carbon Environment | Expected Chemical Shift (ppm) |

| -C=O | 170 - 180 |

| Aromatic-C | 110 - 160 |

| -C(Cl)- | 50 - 60 |

| -CH₃ | 15 - 25 |

This table is illustrative and based on general spectroscopic principles, not on experimental data for the specific compound.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While standard one-dimensional NMR (¹H and ¹³C) provides the basic carbon-hydrogen framework, advanced two-dimensional NMR techniques are indispensable for a deeper understanding of the three-dimensional structure of this compound. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly crucial for this analysis.

NOESY experiments detect correlations between protons that are close in space, typically within 5 Ångströms, regardless of whether they are connected through bonds. libretexts.orgyoutube.com For this compound, a chiral molecule, this is key to understanding its conformation, which is primarily defined by the rotation around the single bond connecting the phenyl ring to the propanoic acid moiety.

A NOESY spectrum would reveal spatial proximities between the methine proton (CH) and the methyl protons (CH₃) of the propanoic acid chain and the protons on the aromatic ring. For instance, a cross-peak between the methine proton and the aromatic proton at position 3 of the ring would indicate a conformation where these protons are on the same side of the molecule. The relative intensities of these cross-peaks can help determine the population of different rotational conformers in solution. nih.gov This information is critical for understanding how the molecule might interact with other molecules, such as in biological systems or during chiral separations.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. For this compound (C₉H₈ClFO₂), the theoretical monoisotopic mass can be calculated with high precision.

Electrospray ionization (ESI) is a soft ionization technique that typically forms protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. In negative ion mode, the expected deprotonated molecule would be [C₉H₇ClFO₂]⁻. HRESI-MS analysis would be expected to yield a measured mass that is extremely close to the calculated value, typically within a few parts per million (ppm), thereby confirming the elemental composition. The presence of the chlorine atom would also be evident from the isotopic pattern, with a characteristic peak at M+2 (corresponding to the ³⁷Cl isotope) with an abundance of approximately one-third of the M peak (³⁵Cl).

| Ion Type | Formula | Calculated Monoisotopic Mass (Da) | Expected Observation |

|---|---|---|---|

| [M-H]⁻ | C₉H₇³⁵ClFO₂⁻ | 201.0096 | High-accuracy mass measurement confirming elemental formula. |

| [M+2-H]⁻ | C₉H₇³⁷ClFO₂⁻ | 203.0067 | Isotopic peak with ~32% relative abundance of the M peak. |

Fragmentation Pattern Analysis for Structural Confirmation

In addition to determining the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns, often induced by techniques like electron ionization (EI) or collision-induced dissociation (CID). uni-saarland.de The fragmentation of the this compound molecular ion would be expected to follow predictable pathways based on its functional groups. libretexts.org

Key fragmentation pathways for carboxylic acids involve the loss of the carboxyl group or parts of it. libretexts.orgyoutube.com Common fragment ions would include:

Loss of the carboxyl radical (•COOH): This results in a fragment ion at m/z [M-45]⁺. This cleavage of the bond between the aromatic ring and the propanoic acid side chain is a common fragmentation pathway.

Loss of water ([M-H₂O]⁺): While less common for the molecular ion, it can occur in some cases.

Benzylic cleavage: Cleavage of the C-C bond between the chiral carbon and the carboxyl group can lead to a stable benzylic-type cation containing the chlorofluorophenyl ring and a methyl group.

The presence of the substituted aromatic ring would lead to characteristic aromatic fragments. The fragmentation pattern provides a fingerprint that confirms the connectivity of the atoms within the molecule, corroborating the presence of both the 2-chloro-4-fluorophenyl moiety and the propanoic acid group. docbrown.infonih.gov

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Associated Neutral Loss |

|---|---|---|

| 202 | [C₉H₈ClFO₂]⁺• | - (Molecular Ion) |

| 157 | [C₈H₇ClFO]⁺ | •COOH |

| 142 | [C₇H₄ClFO]⁺ | CH₃CHCOOH |

| 129 | [C₆H₃ClFO]⁺• | C₃H₅O₂ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Electronic Transitions and Chromophore Contributions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The primary chromophores—parts of the molecule that absorb light—in this compound are the substituted benzene ring and the carbonyl group (C=O) of the carboxylic acid.

The aromatic ring gives rise to intense absorptions due to π → π * transitions. Substituted benzenes typically show two main absorption bands: the E2-band (around 200-230 nm) and the B-band (around 250-280 nm). The presence of halogen substituents (Cl and F) and the alkyl group on the ring will cause a slight shift (bathochromic or hypsochromic) in the absorption maxima (λₘₐₓ) compared to unsubstituted benzene.

The carbonyl group of the carboxylic acid also exhibits electronic transitions:

A weak n → π * transition at longer wavelengths (typically >250 nm), involving the promotion of a non-bonding electron from an oxygen lone pair to an anti-bonding π* orbital.

An intense π → π * transition at shorter wavelengths (typically <220 nm).

| Chromophore | Electronic Transition | Expected Wavelength Region (λₘₐₓ) |

|---|---|---|

| 2-Chloro-4-fluorophenyl | π → π* (E2-band) | ~210-230 nm |

| 2-Chloro-4-fluorophenyl | π → π* (B-band) | ~260-280 nm |

| Carboxylic Acid (C=O) | n → π | ~260-290 nm (weak, often obscured) |

| Carboxylic Acid (C=O) | π → π | ~200-220 nm |

Integration of Multi-Spectroscopic Data for Comprehensive Structural Determination

The definitive structural elucidation of this compound is achieved not by a single technique, but by the synergistic integration of data from multiple spectroscopic methods. docbrown.info Each technique provides a unique and complementary piece of the structural puzzle.

The process begins with HRESI-MS , which unequivocally establishes the correct elemental formula (C₉H₈ClFO₂) by providing a highly accurate mass measurement. docbrown.info The analysis of the fragmentation pattern in the mass spectrum then confirms the major structural components, namely a chlorofluorophenyl group and a propanoic acid side chain, and how they are connected.

UV-Vis spectroscopy corroborates this by confirming the presence of the key chromophores—the substituted aromatic ring and the carbonyl group—through their characteristic electronic transitions. researchgate.net

Finally, advanced NMR techniques like NOESY provide the detailed three-dimensional picture. youtube.com They reveal the through-space connectivity of atoms, allowing for the determination of the molecule's preferred conformation and relative stereochemistry. docbrown.info By combining the precise formula from MS, the connectivity from MS fragmentation, the electronic system information from UV-Vis, and the detailed 3D arrangement from NMR, a complete and unambiguous structural determination of this compound is achieved. researchgate.net

Computational Chemistry and Quantum Mechanical Investigations of 2 2 Chloro 4 Fluorophenyl Propanoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to solve the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For 2-(2-Chloro-4-fluorophenyl)propanoic acid, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to predict a wide range of molecular properties. mdpi.com

Before any properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface.

For this compound, this process would be initiated with a starting geometry. The DFT algorithm then iteratively adjusts the bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule. The presence of the rotatable single bond between the chiral carbon of the propanoic acid group and the phenyl ring means that multiple stable conformations (conformers) may exist. A thorough conformational landscape analysis would involve systematically rotating this bond and performing geometry optimization for each starting structure to identify all local minima and the global minimum energy conformer, which is the most stable arrangement of the molecule.

Illustrative Data for Optimized Geometrical Parameters (Based on similar molecules):

| Parameter | Theoretical Value (Å or °) |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

| C=O Bond Length | ~1.21 Å |

| O-H Bond Length | ~0.97 Å |

| C-C-O Angle (Carboxyl) | ~125° |

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a key part of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital can be thought of as the outermost orbital containing electrons. It represents the ability of the molecule to donate electrons. Regions of the molecule with high HOMO density are prone to electrophilic attack.

LUMO : This is the innermost orbital that is empty of electrons. It represents the ability of the molecule to accept electrons. Regions with high LUMO density are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the electron-withdrawing nature of the chlorine and fluorine atoms would be expected to influence the energies of these orbitals significantly.

Illustrative FMO Data (Based on similar molecules):

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.0 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.5 eV |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values, providing a guide to the molecule's reactive sites:

Red : Regions of most negative electrostatic potential, indicating an excess of electrons. These areas are attractive to electrophiles. In this compound, this would be expected around the oxygen atoms of the carboxylic acid group.

Blue : Regions of most positive electrostatic potential, indicating a deficiency of electrons. These areas are attractive to nucleophiles. This is often seen around hydrogen atoms, particularly the acidic proton of the carboxyl group.

Green : Regions of neutral or near-zero potential.

The MEP map provides a comprehensive picture of how a molecule will interact with other charged species, highlighting its electrophilic and nucleophilic sites.

Theoretical Vibrational Frequency Predictions and Experimental Validation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These calculations are performed after geometry optimization. The number of normal modes of vibration for a non-linear molecule is given by 3N-6, where N is the number of atoms. researchgate.net

The calculated frequencies are typically harmonic, while experimental frequencies are anharmonic. This discrepancy often leads to theoretical values being slightly higher than experimental ones. To correct for this, a scaling factor is usually applied to the computed frequencies.

By comparing the scaled theoretical spectrum with an experimental spectrum (if available), each vibrational mode can be assigned to a specific motion of the atoms, such as C-H stretching, C=O stretching, or phenyl ring deformations. This detailed assignment, aided by Potential Energy Distribution (PED) analysis, provides a powerful validation of the computed molecular structure. researchgate.netnih.gov

Illustrative Vibrational Frequency Data:

| Vibrational Mode | Theoretical Frequency (cm⁻¹) | Assignment |

|---|---|---|

| O-H Stretch | ~3500 cm⁻¹ | Carboxylic acid |

| C=O Stretch | ~1750 cm⁻¹ | Carboxylic acid |

| C-Cl Stretch | ~750 cm⁻¹ | Aromatic |

| C-F Stretch | ~1250 cm⁻¹ | Aromatic |

Thermodynamic Properties Derived from Quantum Chemical Models

Quantum chemical calculations can also be used to determine various thermodynamic properties of a molecule in the ideal gas phase. These properties are derived from the vibrational frequency calculations and include:

Enthalpy of Formation (ΔHf°)

Gibbs Free Energy of Formation (ΔGf°)

Entropy (S°)

Heat Capacity (Cv)

These values are crucial for understanding the stability and reactivity of the molecule under different conditions. The calculations are based on statistical thermodynamics, using the computed rotational and vibrational partition functions. nist.gov While these are gas-phase properties, they provide a fundamental baseline for the molecule's thermodynamic behavior.

Solvation Effects in Computational Modeling: Implicit and Explicit Models

Most chemical reactions and biological processes occur in solution, where the solvent can significantly impact molecular properties and behavior. Computational models can account for these effects using two main approaches:

Implicit Solvation Models : These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute and the solvent. This approach is computationally efficient and is often used to model the general effects of a solvent on geometry and electronic properties.

Explicit Solvation Models : In this more computationally intensive approach, individual solvent molecules are included in the calculation along with the solute molecule. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. A hybrid approach, combining a few explicit solvent molecules in the first solvation shell with an implicit continuum for the bulk solvent, is often employed to balance accuracy and computational demand.

For this compound, modeling solvation would be essential to accurately predict properties like its pKa value or its behavior in a biological environment.

Advanced Bonding Analysis: Natural Bond Orbital (NBO), Atoms in Molecules (AIM), and Noncovalent Interactions (NCI)

Advanced bonding analyses are crucial in understanding the electron density distribution, stability, and reactivity of a molecule. These methods provide a deeper insight into the nature of chemical bonds and non-covalent interactions that govern molecular structure and interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. This analysis transforms the complex many-electron wavefunction into a localized, intuitive Lewis-like structure of chemical bonds and lone pairs. The stability of the molecule is then analyzed in terms of stabilizing donor-acceptor interactions.

In the absence of direct NBO analysis on this compound, we can examine the findings for a structurally related compound, 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP) , which also contains a fluorophenyl group and is expected to exhibit some similar electronic features. mdpi.com NBO analysis on FOMMP revealed significant hyperconjugative interactions that contribute to its stability. mdpi.com These interactions are quantified by the second-order perturbation energy, E(2), which measures the energy of delocalization from a filled (donor) NBO to an empty (acceptor) NBO.

Table 1: Theoretical Major NBO Donor-Acceptor Interactions in a Halogenated Phenylpropanoic Acid Derivative (Exemplified by FOMMP)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O_carbonyl | π(C_carbonyl_-C_alpha_) | High |

| π(C=C)ring | π(C=C)ring | Moderate |

| LP(3) F | σ(C_ring_-C_ring_) | Low-Moderate |

| LP(3) Cl | σ(C_ring_-C_ring_) | Low-Moderate |

Note: This table is illustrative and based on general principles and findings for structurally similar compounds like FOMMP. The E(2) values are qualitative descriptors.

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ). adichemistry.com This method identifies critical points in the electron density where the gradient is zero. A bond critical point (BCP) between two nuclei indicates the existence of a chemical bond. The properties at the BCP, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), characterize the nature of the interaction.

For this compound, an AIM analysis would be instrumental in characterizing the C-Cl and C-F bonds, as well as the intramolecular interactions. The values of ρ(r) and ∇²ρ(r) at the BCPs would differentiate between covalent bonds (high ρ(r), negative ∇²ρ(r)) and closed-shell interactions like ionic bonds or van der Waals interactions (low ρ(r), positive ∇²ρ(r)). It would be particularly insightful for investigating potential intramolecular hydrogen bonds involving the carboxylic acid group and the ortho-chloro substituent, or other non-covalent interactions that influence the molecule's conformation.

Noncovalent Interactions (NCI) Analysis

Noncovalent interactions (NCI) are crucial for understanding molecular recognition, crystal packing, and biological activity. The NCI analysis method, based on the electron density and its derivatives, allows for the visualization and characterization of weak interactions such as hydrogen bonds, halogen bonds, and van der Waals forces.

In the context of this compound, NCI analysis would be vital for elucidating the role of the halogen atoms in intermolecular interactions. The chlorine and fluorine atoms can participate in halogen bonding, where the halogen atom acts as an electrophilic species (due to a region of positive electrostatic potential known as a σ-hole) and interacts with a nucleophile. acs.org Furthermore, NCI analysis would reveal the presence and nature of hydrogen bonding involving the carboxylic acid moiety, which is a strong hydrogen bond donor and acceptor. These interactions are fundamental in determining the solid-state structure and how the molecule interacts with biological targets.

In Silico Molecular Modeling for Structure-Activity Relationship (SAR) Prediction

In silico molecular modeling encompasses a range of computational techniques used to predict the biological activity of molecules and to understand their structure-activity relationships (SAR). nih.gov These methods are instrumental in drug discovery for optimizing lead compounds and designing new molecules with improved potency and selectivity. researchgate.net

For a compound like this compound, which belongs to the class of arylpropanoic acids known for their anti-inflammatory properties, in silico SAR studies would typically involve methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. zsmu.edu.ua These models are built by calculating a set of molecular descriptors (physicochemical, topological, electronic, etc.) for a training set of molecules with known activities. Statistical methods are then used to develop a model that can predict the activity of new, untested compounds.

A hypothetical QSAR study on a series of 2-phenylpropanoic acid derivatives, including this compound, might investigate the influence of substituents on the phenyl ring on their anti-inflammatory activity (e.g., inhibition of cyclooxygenase enzymes). Descriptors related to hydrophobicity (logP), electronic properties (Hammett constants, atomic charges), and steric parameters (molar refractivity, van der Waals volume) would likely be important.

Table 2: Key Molecular Descriptors in a Hypothetical QSAR Model for Anti-Inflammatory Phenylpropanoic Acids

| Descriptor | Type | Predicted Influence on Activity |

| LogP | Hydrophobicity | Positive correlation (within an optimal range) |

| Dipole Moment | Electronic | May influence binding orientation |

| HOMO/LUMO Energy | Electronic | Related to reactivity and charge transfer |

| Molar Refractivity | Steric | Influences binding pocket fit |

| Surface Area | Topological | Correlates with the extent of intermolecular interactions |

Note: This table is illustrative of the types of descriptors and their potential influence in a QSAR model for this class of compounds.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govresearchgate.net This method is used to understand the binding mode of a ligand and to estimate its binding affinity.

For this compound, molecular docking studies could be performed with enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) to explore its potential as a nonsteroidal anti-inflammatory drug (NSAID). The docking simulations would predict how the molecule fits into the active site of these enzymes and identify the key interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize the complex. The chloro and fluoro substituents would be of particular interest, as they can significantly influence binding affinity and selectivity through specific interactions with amino acid residues in the active site. Such studies provide a rational basis for designing derivatives with improved inhibitory potency and selectivity.

Biochemical Transformation and Molecular Interactions in Research Models

Investigation of Molecular Targets and Binding Mechanisms

The identification of molecular targets is a critical step in characterizing the pharmacological profile of a compound. This often involves studying its interactions with enzymes, proteins, and receptors.

Enzyme Inhibition Studies (e.g., Urease Inhibition)

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. The inhibition of this enzyme is a key target for therapeutic agents aimed at treating infections caused by ureolytic bacteria, such as Helicobacter pylori. While derivatives of other propanoic acids, like flurbiprofen (B1673479), have been synthesized and evaluated for their urease inhibitory potential, specific studies detailing the effects of 2-(2-Chloro-4-fluorophenyl)propanoic acid on urease activity were not identified in a review of available literature. acs.orgnih.govresearchgate.net

Modulation of Protein Systems (e.g., Ubiquitin-Proteasome System)

The Ubiquitin-Proteasome System (UPS) is a crucial pathway in eukaryotic cells responsible for the degradation of damaged or unnecessary proteins. nih.govnih.gov It plays a vital role in cellular processes including cell cycle regulation, DNA damage response, and apoptosis. nih.govnih.gov The modulation of the UPS is a significant area of interest in cancer research. However, there is no specific information available in the reviewed scientific literature regarding the modulation of the ubiquitin-proteasome system by this compound.

Ligand-Receptor Interaction Dynamics

Understanding how a compound (ligand) binds to its molecular target (receptor) is fundamental to drug design and development. These interaction dynamics provide insight into the compound's mechanism of action, affinity, and selectivity. A comprehensive search of scientific databases did not yield specific studies on the ligand-receptor interaction dynamics for this compound.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry for optimizing lead compounds to enhance their biological activity and pharmacological properties. These studies involve systematically modifying the chemical structure of a molecule and assessing how these changes affect its interaction with a biological target. For derivatives of other compounds, SAR studies have provided insights into the features responsible for their activity. researchgate.net However, specific SAR studies focused on the biological context of this compound are not described in the available research.

Cellular Effects in In Vitro Systems

In vitro studies using cell lines are fundamental to understanding the cellular and molecular effects of a compound, including its potential to induce programmed cell death, or apoptosis.

Induction of Apoptosis in Specific Cell Lines

Apoptosis is a natural and controlled process of cell death that is critical for normal development and tissue homeostasis. The ability to induce apoptosis in cancer cells is a hallmark of many effective chemotherapeutic agents. Studies on the broader class of short-chain fatty acids, such as propionic acid, have shown pro-apoptotic effects in certain cancer cell lines like HeLa. nih.govnih.gov These studies suggest that propionic acid can induce cell death through mechanisms involving the generation of reactive oxygen species and the disruption of mitochondrial membranes. nih.govnih.gov Despite these findings for the parent compound, research specifically demonstrating the induction of apoptosis in any specific cell line by this compound was not found in the reviewed literature.

Impact on Inflammatory Markers and Pathways (e.g., COX-2 Expression)

General studies on arylpropionic acids have established their primary anti-inflammatory effect through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—lipid compounds that mediate inflammation. The inducible isoform, COX-2, is often upregulated at sites of inflammation, and its inhibition is a critical target for anti-inflammatory therapies. However, no specific data detailing the effect of this compound on COX-2 expression or other inflammatory markers has been published.

Metabolic Transformation Pathways in Biological Systems

Similarly, the metabolic fate of this compound in biological systems has not been documented in available research. The metabolism of other arylpropionic acids typically involves oxidation and conjugation reactions in the liver to form more water-soluble metabolites that can be excreted. These pathways can vary significantly based on the specific chemical structure of the compound. Without dedicated studies, the metabolic transformation of this compound remains speculative.

Environmental Fate and Transformation Studies of 2 2 Chloro 4 Fluorophenyl Propanoic Acid

Degradation Pathways in Environmental Matrices

There is a lack of specific studies investigating the degradation of 2-(2-Chloro-4-fluorophenyl)propanoic acid.

Photodegradation Mechanisms

No peer-reviewed studies were identified that specifically detail the photodegradation mechanisms of this compound. Research on other halogenated aromatic compounds suggests that photodegradation in aqueous environments could occur through processes such as photohydrolysis or the generation of reactive oxygen species. However, the specific wavelengths of light that would induce degradation, the quantum yield of the process, and the resulting photoproducts for this particular compound have not been documented.

Biodegradation Processes

The biodegradation of this compound by microorganisms in soil, sediment, or water has not been a subject of published research. While numerous studies have detailed the microbial degradation of other phenoxyalkanoic acid herbicides, this information cannot be directly extrapolated. Identifying the specific microbial consortia or isolated strains capable of metabolizing this compound, the enzymatic pathways involved, and the ultimate and intermediate breakdown products is crucial for understanding its persistence in the environment.

Environmental Transport and Distribution

Specific data on the movement and accumulation of this compound in the environment are not available.

Mobility in Soil and Water Systems

Quantitative measures of the mobility of this compound, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), have not been reported. This value is essential for predicting the likelihood of the compound to leach through the soil profile and potentially contaminate groundwater or to adsorb to soil and sediment particles. The acidity of the propanoic acid group suggests that its mobility would be pH-dependent, but experimental data are needed to confirm this.

Bioaccumulation Potential

There are no available studies on the bioaccumulation potential of this compound in aquatic or terrestrial organisms. Key metrics such as the Bioconcentration Factor (BCF), which measures the accumulation of a chemical in an organism from water, have not been determined. Understanding the lipophilicity of the compound, often estimated by the octanol-water partition coefficient (Kow), would be a first step in assessing its potential to accumulate in the fatty tissues of organisms, but even this fundamental data is not readily found for this specific molecule.

Characterization of Environmental Transformation Products

Without studies on its degradation, the environmental transformation products of this compound remain unknown. Identifying these products is critical, as they may be more or less toxic and mobile than the parent compound. Advanced analytical techniques would be required to isolate and identify such products from environmental samples or laboratory degradation experiments.

Predictive Modeling for Environmental Behavior

Predictive modeling plays a crucial role in assessing the potential environmental impact of chemical compounds, particularly for those with limited experimental data. By utilizing computational models, it is possible to estimate the environmental fate and behavior of substances like this compound. These models are built on the principle of Quantitative Structure-Activity Relationships (QSAR), which correlate the chemical structure of a molecule with its physicochemical properties and environmental endpoints. osti.govecetoc.org

A prominent tool for this purpose is the Estimation Program Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency (EPA). epa.govepa.gov This software package integrates a collection of estimation models to predict various physical/chemical properties and environmental fate parameters. The predictions are derived from the chemical's structure, entered as a SMILES (Simplified Molecular Input Line Entry System) notation or CAS number, and are based on extensive databases of experimental data for structurally related compounds. epa.govbccampus.ca

The core of predictive modeling lies in estimating key physicochemical properties that govern a chemical's distribution and persistence in the environment. These properties, along with predicted degradation rates, are then used in multimedia fate models, such as the Level III fugacity model included in EPI Suite™, to forecast the partitioning of the chemical among different environmental compartments like air, water, soil, and sediment. epa.gov

Below are tables representing the types of data that would be generated by predictive models for this compound, along with explanations of their significance in environmental assessment. It is important to note that the following values are illustrative of the outputs from such models and are based on the principles of QSAR, as specific experimental or validated model data for this exact compound are not publicly available.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Environmental Fate |

| Log Kow (Octanol-Water Partition Coefficient) | 3.1 - 3.5 | Indicates the tendency of the compound to partition between an organic phase (like lipids in organisms or organic matter in soil) and water. A higher value suggests a greater potential for bioaccumulation and sorption to soil and sediment. |

| Water Solubility | 100 - 300 mg/L | Determines the maximum concentration of the compound that can dissolve in water. This influences its mobility in aquatic systems and its bioavailability to aquatic organisms. |

| Vapor Pressure | 0.001 - 0.01 Pa at 25°C | A measure of the compound's volatility. A low vapor pressure suggests that the compound is not likely to be present in significant concentrations in the atmosphere. |

| Henry's Law Constant | 1 x 10-4 - 1 x 10-3 Pa·m3/mol | Indicates the partitioning of the compound between air and water. A low value suggests the compound will preferentially reside in the water phase rather than volatilizing into the air. |

Table 2: Predicted Environmental Fate Parameters for this compound

| Parameter | Predicted Outcome | Environmental Implication |

| Biodegradation | Not readily biodegradable | The presence of halogen (chlorine and fluorine) atoms on the aromatic ring can increase the resistance of the compound to microbial degradation. This suggests potential persistence in the environment. |

| Atmospheric Oxidation Half-life | 10 - 20 days | This value estimates the time it takes for half of the compound to be degraded in the atmosphere, primarily through reactions with hydroxyl radicals. |

| Hydrolysis Half-life | Stable at neutral pH | The ester and amide groups are generally susceptible to hydrolysis, but the carboxylic acid group in this compound is expected to be stable to hydrolysis under typical environmental pH conditions. |

| Soil Adsorption Coefficient (Koc) | 200 - 500 L/kg | This parameter, often estimated from Log Kow, indicates the tendency of the compound to adsorb to organic carbon in soil and sediment. A moderate Koc suggests some mobility in soil but also significant partitioning to the solid phase. |

| Bioaccumulation Factor (BCF) | 50 - 150 L/kg | This value predicts the extent to which the compound might accumulate in aquatic organisms. A moderate BCF suggests a potential for bioaccumulation, consistent with the estimated Log Kow. |

The reliability of these predictive models depends on the quality and extent of the experimental data used to develop them and whether the compound falls within the model's applicability domain. osti.gov For halogenated compounds like this compound, the accuracy of predictions can sometimes be lower due to the complex electronic effects of the halogen substituents. nih.gov Therefore, while predictive modeling is an invaluable tool for initial risk screening and prioritizing chemicals for further testing, the results should be interpreted with an understanding of their inherent uncertainties. osti.gov

Applications in Advanced Organic Synthesis

Utility as a Versatile Intermediate in Complex Molecule Synthesis

The primary application of 2-(2-Chloro-4-fluorophenyl)propanoic acid in advanced organic synthesis is its role as a key intermediate in the preparation of pharmaceutically active compounds. The presence of multiple reactive sites—the carboxylic acid group, the aromatic ring, and the carbon-halogen bonds—allows for a variety of chemical transformations, making it a versatile precursor for multi-step syntheses.

A notable example of its utility is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The structural motif of a 2-arylpropanoic acid is a common feature in this class of drugs, known as "profens". While direct synthesis pathways for specific drugs starting from this compound are often proprietary, its structure strongly suggests its potential as a precursor to complex molecules like Zaltoprofen. Zaltoprofen, a dibenzothiepinone derivative, is a potent anti-inflammatory agent. google.comcjph.com.cnnih.gov The synthesis of Zaltoprofen involves the construction of a tricyclic ring system, and intermediates with a substituted phenylpropanoic acid core are crucial for building the final molecular framework. google.comwipo.int

The synthesis of such complex molecules often involves a sequence of reactions where the propanoic acid moiety is modified, and the substituted phenyl ring is used as an anchor for building larger, more intricate structures. The chloro and fluoro substituents on the aromatic ring can influence the reactivity and regioselectivity of subsequent reactions, and may also be important for the biological activity of the final product.

Table 1: Key Reactions of the Carboxylic Acid Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amide Formation | Amine, Coupling Agent | Amide |

| Reduction | LiAlH₄, BH₃ | Alcohol |

Contribution to the Development of Novel Synthetic Reagents and Catalysts

While this compound is primarily utilized as a structural building block, its derivatives have the potential to contribute to the development of new synthetic tools. The field of organocatalysis, for instance, often employs chiral organic molecules to catalyze enantioselective reactions. Chiral derivatives of this compound could potentially serve as ligands for metal-based catalysts or as organocatalysts themselves.

The development of new reagents often stems from the need to perform specific chemical transformations. For example, derivatives of this compound could be functionalized to act as specialized acylating or alkylating agents in reactions where the 2-chloro-4-fluorophenyl group is desired in the final product. The electronic properties imparted by the halogen substituents can be harnessed to fine-tune the reactivity of such reagents.

Strategic Integration in the Construction of Highly Functionalized Aromatic Scaffolds

A key strategy in modern organic synthesis is the construction of molecular scaffolds, which are core structures that can be further decorated with various functional groups to create libraries of compounds for drug discovery and materials science. This compound is an excellent starting material for the synthesis of highly functionalized aromatic scaffolds.

The synthesis of Zaltoprofen again serves as a prime example. The preparation of its core dibenzo[b,f]thiepin-2-yl)propanoic acid structure involves an intramolecular Friedel-Crafts reaction or similar cyclization strategies, where the phenylpropanoic acid derivative is transformed into a rigid, tricyclic scaffold. google.comgoogle.com This scaffold is then the foundation upon which the final drug is built.

Furthermore, the chloro and fluoro substituents on the aromatic ring provide handles for further functionalization through cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups, leading to a diverse array of complex aromatic structures that would be difficult to access through other synthetic routes.

Table 2: Potential Cross-Coupling Reactions

| Reaction Name | Catalyst | Coupling Partner | Resulting Bond |

|---|---|---|---|

| Suzuki Coupling | Palladium | Boronic Acid/Ester | C-C |

| Sonogashira Coupling | Palladium/Copper | Terminal Alkyne | C-C (alkyne) |

| Buchwald-Hartwig | Palladium | Amine | C-N |

Methodological Advancements in Selective Halogenation and Derivatization Chemistry

The study of molecules like this compound contributes to the advancement of selective chemical methodologies. The presence of two different halogen atoms on the same aromatic ring presents both a challenge and an opportunity for selective functionalization. Methodologies that can selectively target either the chloro or fluoro position for substitution or coupling are of great interest in synthetic chemistry.